3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. The presence of a thiophene ring and a triazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Spiro Center: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene-2-carbonyl group through a substitution reaction.
Final Assembly: The final step involves the coupling of the phenethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor Modulation: By binding to a receptor, the compound can modulate its activity, either activating or inhibiting it.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spiro compound with different substituents.
Spirotetramat: Another spiro compound used as an insecticide.
Uniqueness
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₄H₁₇N₃O₂S
- Molecular Weight : 281.37 g/mol
Structural Characteristics
The compound features a spirocyclic structure that incorporates a thiophene moiety and a phenylethyl group, which are known to enhance biological activity through various mechanisms.
Pharmacological Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the triazaspiro family have been investigated for their potential as anticancer agents.
- Antimicrobial Properties : The presence of thiophene and phenyl groups often correlates with enhanced antimicrobial activity.
- Enzyme Inhibition : Some derivatives have shown promise in inhibiting specific enzymes involved in disease pathways.
The biological activity of this compound may involve:
- Receptor Binding : Similar compounds have been shown to bind to various receptors, modulating signaling pathways.
- Enzyme Interaction : The compound may inhibit enzymes critical for tumor growth or microbial survival.
Antitumor Activity
A study conducted on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 5.2 | Apoptosis induction |
Compound B | MCF-7 | 3.8 | G0/G1 arrest |
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of related thiophene-containing compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Properties
IUPAC Name |
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-17(16-7-4-14-27-16)22-12-9-20(10-13-22)18(25)23(19(26)21-20)11-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQQFIWSOLTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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